molecular formula C13H6Cl3F3N2O B2647562 5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 930518-10-8

5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2647562
CAS No.: 930518-10-8
M. Wt: 369.55
InChI Key: URPBYEWCXKUBSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a sophisticated small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridine carboxamide core, a privileged scaffold in pharmaceuticals known for its versatility and profound impact on pharmacological profiles . The presence of both pyridine and carboxamide functional groups in a single architecture is a common design strategy for creating molecules with improved biochemical potency, metabolic stability, and enhanced cellular permeability . The specific substitution pattern on the core structure is critical for its research value. Chlorine atoms are introduced as key substituents, a strategy widely employed in drug design; more than 250 FDA-approved drugs contain chlorine, as these atoms can significantly influence a molecule's bioavailability, binding affinity, and metabolic stability by modulating its electronic properties and lipophilicity . The inclusion of a trifluoromethyl group on the aniline ring further enhances the molecule's potential for interaction with biological targets, as this group is a common and valuable bioisostere in modern agrochemical and pharmaceutical research . Pyridine-carboxamide derivatives are extensively investigated for their potential biological activities, which often include antimicrobial and antiviral properties . Consequently, this compound serves as a valuable chemical intermediate and building block for developing novel therapeutic agents. It is particularly useful for researchers exploring new candidates in infectious disease, oncology, and central nervous system disorders, and for conducting structure-activity relationship (SAR) studies to optimize interactions with specific enzymatic targets . This product is intended for research and development applications in a laboratory setting. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable local and federal regulations.

Properties

IUPAC Name

5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3F3N2O/c14-9-2-1-7(4-8(9)13(17,18)19)21-12(22)6-3-10(15)11(16)20-5-6/h1-5H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPBYEWCXKUBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted pyridine derivatives .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups, such as 5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide, exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can lead to improved bioavailability and efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit key enzymes involved in cancer progression, such as protein kinases and histone deacetylases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent. The presence of chlorine and trifluoromethyl groups is believed to enhance the interaction with microbial targets, leading to increased potency .

Insecticide Development

The structure of this compound suggests potential use as an insecticide. Analogous compounds have been shown to act as effective insecticides by targeting specific neurophysiological pathways in pests. For example, research on related pyridine derivatives has indicated their ability to disrupt neurotransmitter function in insects, leading to paralysis and death .

Herbicide Potential

In addition to insecticidal properties, there is potential for this compound to be developed as a herbicide. The mechanism of action may involve the inhibition of key metabolic pathways in plants, similar to other herbicides that target photosynthesis or amino acid synthesis pathways .

Synthetic Pathways

The synthesis of this compound can be achieved through several methodologies:

  • Nucleophilic Substitution Reactions : Utilizing nucleophilic aromatic substitution to introduce the trifluoromethyl group.
  • Coupling Reactions : Employing palladium-catalyzed coupling reactions to form the desired pyridine structure from simpler precursors.
    These synthetic approaches not only provide high yields but also allow for modifications that can enhance biological activity .

Case Studies

Study TitleFocusFindings
Evaluation of Trifluoromethyl Compounds in Cancer TherapyAnticancer ActivityIdentified significant inhibition of tumor growth in vitro using similar structures .
Development of New Insecticides Based on Pyridine DerivativesInsecticidal EfficacyDemonstrated high mortality rates in pests with low toxicity to non-target species .
Synthesis and Characterization of Chlorinated HeterocyclesSynthetic MethodologiesEstablished efficient routes for synthesizing chlorinated compounds with biological activity .

Mechanism of Action

The mechanism of action of 5,6-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s chlorine and trifluoromethyl groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural analogues, their features, and applications:

Compound Name Core Structure Key Substituents Biological Activity/Application Synthesis Conditions
Target Compound Pyridine-3-carboxamide 5,6-dichloro; N-linked 4-chloro-3-(trifluoromethyl)phenyl Building block for drug discovery Not explicitly detailed; DMSO/DIPEA common
Sorafenib Tosylate (CAS 475207-59-1) Pyridine-2-carboxamide 4-[4-[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy; N-methyl Anticancer (kinase inhibitor) Multi-step synthesis involving urea linkage
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro; N-phenyl Monomer for polyimide polymers High-purity synthesis for polymer precursors
5,6-Dichloro-N-(4-(2-fluoro-3-(trifluoromethyl)phenyl)thiazol-2-yl)pyridine-3-carboxamide Pyridine-3-carboxamide 5,6-dichloro; N-linked thiazol-2-yl with 2-fluoro-3-(trifluoromethyl)phenyl Undisclosed (likely bioactive intermediate) 50°C, DMSO, DIPEA, 72h
Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-…carbamate Isoxazole 4-chloro-3-(imidazolyl-CF₃)phenyl; dichloro-fluorophenyl Undisclosed (patented intermediate) Multi-step with imidazole incorporation

Key Research Findings

(a) Trifluoromethyl and Chlorine Substituents
  • The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in both the target compound and Sorafenib Tosylate . However, Sorafenib’s tosylate salt improves solubility, a feature absent in the target compound.
(b) Heterocyclic Variations
  • Replacing the phenyl group with a thiazol-2-yl moiety (as in the thiazole derivative ) introduces a sulfur heteroatom, which may influence hydrogen bonding or redox activity.

Biological Activity

5,6-Dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C14H9Cl2F3N2O
  • Molecular Weight : 363.14 g/mol
  • IUPAC Name : this compound

Research indicates that compounds with similar structures often interact with various biological targets. For instance, the presence of the trifluoromethyl group is known to enhance the lipophilicity and biological activity of related compounds, potentially influencing their pharmacokinetic profiles and receptor binding affinities .

Antimicrobial Activity

A study evaluating the antichlamydial activity of related compounds highlighted the significance of electron-withdrawing groups like trifluoromethyl in enhancing antimicrobial efficacy. Compounds with similar structural motifs exhibited selective activity against Chlamydia species, suggesting that this compound may also possess antimicrobial properties .

Modulation of Nicotinic Acetylcholine Receptors

In vitro studies have shown that derivatives of pyridine compounds can act as allosteric modulators of nicotinic acetylcholine receptors (nAChRs). For example, related arylpyridines demonstrated significant modulation at human α7 nAChRs, indicating that this compound could similarly influence cholinergic signaling pathways .

Case Studies and Experimental Data

Table 1 summarizes key findings from studies on related compounds:

CompoundEC50 (µM)Max. Modulation (%)
Compound A0.14600
Compound B0.381200
Compound CND40

Note: EC50 refers to the concentration at which half-maximal modulation is observed; ND indicates not determined.

Toxicology and Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies suggest that while some derivatives exhibit antimicrobial activity, they do not show significant cytotoxicity at effective concentrations . Further toxicological evaluations are necessary to establish a comprehensive safety profile for clinical applications.

Q & A

Q. Optimization Strategies :

  • Temperature : Gradient experiments (e.g., 50–100°C) to balance reaction rate and side-product formation .
  • Catalyst Screening : Testing bases like DMAP or triethylamine to improve coupling efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Basic
A multi-technique approach is required:

TechniqueParameters AnalyzedTypical Data Output
¹H/¹³C NMR Proton environment, coupling constants, carbon frameworkChemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm; CF₃ group at δ 120–125 ppm in ¹³C NMR)
IR Spectroscopy Functional groups (e.g., C=O stretch in carboxamide at ~1650–1700 cm⁻¹)
Mass Spectrometry Molecular ion ([M+H]⁺) and fragmentation patternm/z consistent with molecular formula C₁₃H₆Cl₃F₃N₂O

Purity Assessment : HPLC with UV detection (≥98% purity threshold, C18 column, acetonitrile/water mobile phase) .

How can computational methods enhance the design of synthesis pathways for this compound?

Advanced
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict intermediates and transition states, reducing trial-and-error experimentation:

  • Transition State Analysis : Identify energy barriers for chlorination and amidation steps .
  • Solvent Effects : COSMO-RS simulations to optimize solvent polarity and reaction yield .
  • Machine Learning : Training models on existing pyridine-carboxamide reaction datasets to predict optimal catalysts .

Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing development time by 30–50% .

How can Design of Experiments (DoE) optimize reaction parameters for high yield and purity?

Advanced
DoE employs factorial designs to systematically vary parameters:

  • Variables : Temperature, catalyst loading, solvent ratio.
  • Response Surface Methodology (RSM) : Maps interactions between variables to identify optimal conditions .

Example : A 2³ factorial design for amidation:

VariableLow LevelHigh Level
Temperature60°C90°C
Catalyst (mol%)5%15%
Reaction Time6 h12 h

Outcome : Maximized yield (85–92%) while minimizing impurities (<2%) .

How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced
Contradictions (e.g., unexpected NMR splitting or IR bands) require:

Cross-Validation : Confirm molecular weight via HRMS to rule out isotopic interference .

2D NMR : Use HSQC/HMBC to resolve ambiguous proton-carbon correlations .

X-ray Crystallography : Definitive structural assignment if crystals are obtainable .

Case Study : A conflicting IR carbonyl stretch (1680 cm⁻¹ vs. 1650 cm⁻¹) may indicate residual DMF; repeat analysis after rigorous drying .

What strategies are effective for comparing bioactivity with structural analogs?

Advanced
Structure-Activity Relationship (SAR) Workflow :

Analog Synthesis : Modify substituents (e.g., replace Cl with F or CF₃ with CH₃) .

In Vitro Assays : Test against target enzymes/receptors (e.g., kinase inhibition assays).

Computational Docking : Compare binding affinities using AutoDock or Schrödinger .

Q. Key Metrics :

  • IC₅₀ values for target inhibition.
  • Selectivity ratios against off-target proteins.

Example : Analog with 5-F substituent showed 10× higher potency than the parent compound in preliminary kinase assays .

What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced
Key Issues :

  • Exothermic Reactions : Chlorination at scale may require jacketed reactors for temperature control .
  • Solvent Recovery : Implement distillation or membrane separation (e.g., nanofiltration) to reduce waste .
  • Particle Size Control : Use antisolvent crystallization to ensure consistent purity .

Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, ensuring reproducibility .

How to assess the compound’s stability under varying storage conditions?

Advanced
Stability Study Design :

Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) .

Analytical Monitoring : Track decomposition via HPLC-MS every 7 days for 4 weeks.

Degradation Pathways : Identify hydrolysis (amide bond cleavage) or photolysis products .

Recommendations : Store in amber vials at -20°C under argon to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.